molecular formula C4H5ClO2S B3145165 5-Chloro-2,3-dihydrothiophene 1,1-dioxide CAS No. 56879-02-8

5-Chloro-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B3145165
CAS No.: 56879-02-8
M. Wt: 152.6 g/mol
InChI Key: GOFJEUGVRXSVIH-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydrothiophene 1,1-dioxide is a chemical compound with the IUPAC name this compound . It has a molecular weight of 152.6 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H5ClO2S/c5-4-2-1-3-8(4,6)7/h2H,1,3H2 . The molecular structure of 1,1-dioxide derivatives of type 1 has been investigated most comprehensively in the series of S-functional thiophene compounds .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 152.6 . The IUPAC name for this compound is this compound .

Scientific Research Applications

Synthesis of Complex Compounds

5-Chloro-2,3-dihydrothiophene 1,1-dioxide is utilized in the synthesis of various complex organic compounds. For instance, Gronowitz, Hallberg, and Nikitidis (1987) demonstrated its use in the stereoselective synthesis of dialkylaminomethyl-substituted halobutadienes, highlighting its utility in creating highly functionalized unsaturated aliphatic compounds (Gronowitz, Hallberg, & Nikitidis, 1987).

Facilitating Organic Reactions

This compound also plays a significant role in facilitating various organic reactions. For example, Tso, Chou, and Lee (1987) explored its use in controlling regioselectivity in alkylation reactions, providing a route for 2,2-dialkylation of certain compounds (Tso, Chou, & Lee, 1987).

Structural and Vibrational Studies

In addition to its synthetic applications, this compound is also significant in structural and vibrational studies. Arjunan et al. (2015) conducted spectroscopic and theoretical quantum chemical studies on its derivatives, contributing to a deeper understanding of its electronic properties (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).

Precursor for Novel Compounds

It's also used as a precursor for novel compounds. Nomoto and Takayama (1989) leveraged it in the synthesis of (±)-ipsenol, showcasing its versatility as a stable precursor for buta-1,3-dienes (Nomoto & Takayama, 1989).

Properties

IUPAC Name

5-chloro-2,3-dihydrothiophene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2S/c5-4-2-1-3-8(4,6)7/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFJEUGVRXSVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 2
5-Chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 3
5-Chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 4
5-Chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 5
5-Chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 6
5-Chloro-2,3-dihydrothiophene 1,1-dioxide

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